molecular formula C12H12O4 B12855230 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone

1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone

Cat. No.: B12855230
M. Wt: 220.22 g/mol
InChI Key: UXTGUMOHMXWOTF-UHFFFAOYSA-N
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Description

1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is an organic compound with the molecular formula C12H12O4. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. The presence of hydroxyl groups and methyl substituents on the benzofuran ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethylbenzofuran and suitable hydroxylating agents.

    Hydroxylation: The introduction of hydroxyl groups at the 5 and 6 positions of the benzofuran ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide (H2O2) or other oxidizing agents.

    Acylation: The final step involves the acylation of the hydroxylated benzofuran derivative with ethanoyl chloride (CH3COCl) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone involves its interaction with molecular targets and pathways, such as:

    Molecular Targets: Enzymes, receptors, and cellular proteins.

    Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a similar ring structure but lacking hydroxyl and methyl substituents.

    2,3-Dihydroxybenzofuran: A benzofuran derivative with hydroxyl groups at different positions.

    2,7-Dimethylbenzofuran: A benzofuran derivative with methyl groups at the same positions but lacking hydroxyl groups.

Uniqueness: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is unique due to the specific positioning of hydroxyl and methyl groups, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(5,6-dihydroxy-2,7-dimethyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C12H12O4/c1-5-11(15)9(14)4-8-10(6(2)13)7(3)16-12(5)8/h4,14-15H,1-3H3

InChI Key

UXTGUMOHMXWOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1O)O)C(=C(O2)C)C(=O)C

Origin of Product

United States

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